molecular formula C6H5ClN2O2 B1289112 5-Amino-2-chloropyridine-3-carboxylic acid CAS No. 42959-39-7

5-Amino-2-chloropyridine-3-carboxylic acid

Cat. No.: B1289112
CAS No.: 42959-39-7
M. Wt: 172.57 g/mol
InChI Key: ZZLGRVWAJFJQQK-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridine-3-carboxylic acid (ACPC) is an organic compound that is used for a variety of purposes in the scientific community. It is a versatile compound that has been studied for its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

Interaction and Network Formation

5-Amino-2-chloropyridine-3-carboxylic acid shows notable interaction and network formation capabilities. In a study by Hemamalini & Fun (2010), 2-amino-5-chloropyridine was observed to interact with carboxyl groups of fumaric acid molecules through hydrogen bonds, forming centrosymmetric ring motifs and a two-dimensional network. Similar interactions and network formations were also noted with benzoic acid molecules, contributing to the formation of hydrogen-bonded motifs and stabilizing the crystal structure (Hemamalini & Fun, 2010a; Hemamalini & Fun, 2010b).

Antimicrobial Activity

The compound has been utilized in synthesizing new pyridine derivatives with observed antimicrobial activity. Patel, Agravat, & Shaikh (2011) demonstrated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their subsequent amide derivatives, revealing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Structural and Molecular Analysis

The compound's structural aspects have been explored extensively. Perpétuo & Janczak (2010) analyzed crystals of 5-chloropyridin-2-amine and fumaric acid, focusing on their hydrogen bond interactions and network formation. The study emphasized the intricate hydrogen-bonded structures contributing to the crystal's stability (Perpétuo & Janczak, 2010).

Catalysis and Chemical Synthesis

This compound is also significant in catalysis and chemical synthesis. Ji, Li, & Bunnelle (2003) reported its use in the selective amination of polyhalopyridines, highlighting its role in producing high-yield and chemoselective products (Ji, Li, & Bunnelle, 2003).

Complex Formation and Structural Analysis

Montis & Hursthouse (2012) delved into the formation of crystalline adducts of substituted salicylic acids with 4-aminopyridine, exploring the hydrogen-bonding patterns and structural diversity. The research underscored the significance of the compound in forming diverse molecular structures (Montis & Hursthouse, 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

5-amino-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLGRVWAJFJQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622305
Record name 5-Amino-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42959-39-7
Record name 5-Amino-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42959-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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